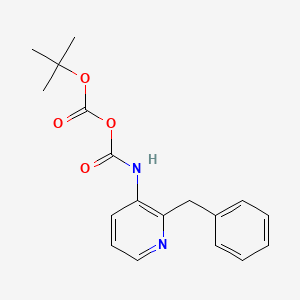
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is an organic compound that features a pyridine ring substituted with a benzyl group at the 2-position and a carbamoyl tert-butyl carbonate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate typically involves the reaction of 2-benzylpyridine with tert-butyl chloroformate and a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamoyl or carbonate groups.
Substitution: Substituted pyridine derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylpyridin-3-yl)carbamoyl methyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl ethyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl isopropyl carbonate
Uniqueness
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2-benzylpyridin-3-yl)carbamoyl tert-butyl carbonate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)23-16(21)20-14-10-7-11-19-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
JQJDVKJGKRKGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)NC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


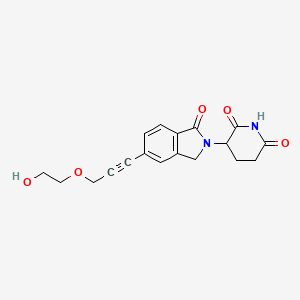

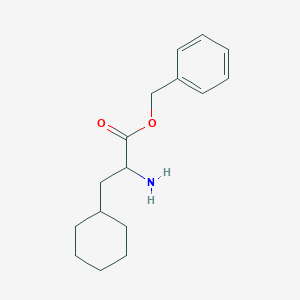
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
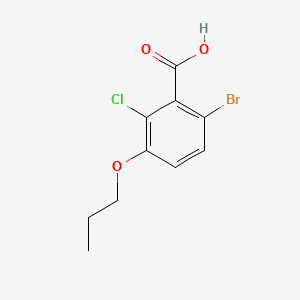
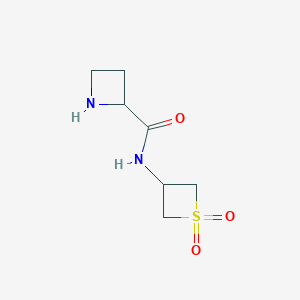
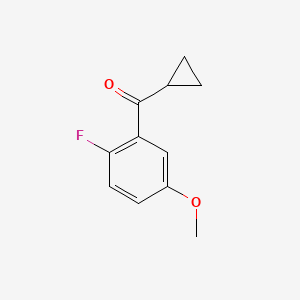
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
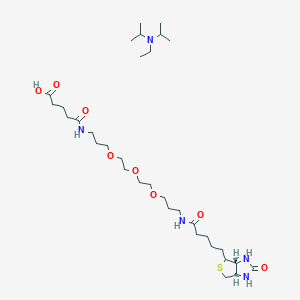
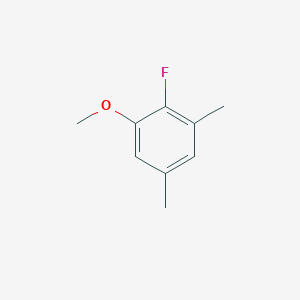
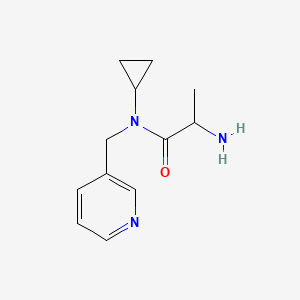
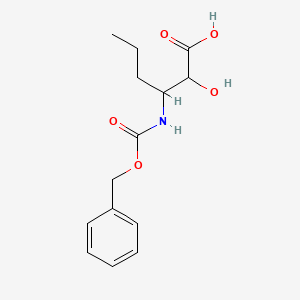
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
